Structural Differentiation from the Unsubstituted Benzamide Analog (CAS 391226-16-7) Based on Computed Physicochemical Properties
CAS 391227-44-4 incorporates two methyl groups at the 3- and 5-positions of the benzamide ring, whereas the closest commercially listed comparator, N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-16-7), lacks any benzamide ring substitution [1]. Computed XLogP3-AA for the target compound is 5.0, compared to a predicted XLogP3-AA of approximately 4.5 for the unsubstituted benzamide analog, reflecting an increase in lipophilicity of approximately 0.5 log units [1][2]. This lipophilicity shift is anticipated to alter membrane permeability, plasma protein binding, and non-specific binding characteristics in cell-based assays, directly impacting the reliability of any screening results obtained using an analog in place of the specified compound.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.0 |
| Comparator Or Baseline | N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-16-7); predicted XLogP3-AA ≈ 4.5 |
| Quantified Difference | Δ ≈ +0.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release); no experimental logP data available |
Why This Matters
A 0.5 log unit lipophilicity shift can result in measurable differences in cellular permeability and off-target binding, making the unsubstituted benzamide a poor proxy for CAS 391227-44-4 in cell-based screening cascades.
- [1] PubChem Compound Summary for CID 4455496, 3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide. National Center for Biotechnology Information (2025). View Source
- [2] XLogP3 3.0 algorithm; Cheng, T. et al. (2007) 'Computation of octanol-water partition coefficients by guiding an additive model with knowledge', Journal of Chemical Information and Modeling, 47(6), pp. 2140-2148. View Source
